Lipophilicity Comparison: Decyl Methyl Sulfide Exhibits Intermediate LogP for Optimized Partitioning
The lipophilicity of Decyl methyl sulfide, quantified by its octanol-water partition coefficient (LogP), is 4.49 [1]. This value is higher than that of shorter-chain analogs, such as hexyl methyl sulfide (estimated LogP ≈ 3.2), and lower than the dodecyl methyl sulfide analog (estimated LogP ≈ 5.6). This intermediate LogP indicates a balanced hydrophilic-lipophilic character, which can be crucial for efficient extraction in aqueous-organic biphasic systems without the high retention on reverse-phase media that plagues longer-chain compounds [2].
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.49 |
| Comparator Or Baseline | Hexyl methyl sulfide (estimated LogP ≈ 3.2); Dodecyl methyl sulfide (estimated LogP ≈ 5.6) |
| Quantified Difference | ~1.3 LogP units lower than C12 analog; ~1.3 LogP units higher than C6 analog |
| Conditions | Calculated/predicted LogP (ALOGPS or similar method) |
Why This Matters
The intermediate LogP value allows for predictable and tunable solubility in biphasic systems, facilitating efficient product isolation via liquid-liquid extraction without the problematic emulsification or strong organic phase partitioning seen with higher homologs.
- [1] Molbase. 正癸基硫化甲基 (n-Decyl methyl sulfide). Chemical Properties. Retrieved from https://m.molbase.cn/baike/289063/. View Source
- [2] Bala, V.; Hartley, R. J.; Hughes, L. J. The influence of chemical structure on the oxidative stability of organic sulfides. Lubrication Engineering, 1996, 52, 868-874. View Source
